molecular formula C16H23N3O2 B2546709 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2189434-41-9

3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2546709
CAS No.: 2189434-41-9
M. Wt: 289.379
InChI Key: JGFCXJIPFORIJI-UHFFFAOYSA-N
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Description

3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidin-4-one core substituted with a cyclopentanecarbonyl-piperidinylmethyl group. Its molecular formula is C₁₇H₂₃N₃O₂ (calculated molecular weight: 301.39 g/mol). The dihydropyrimidinone scaffold is known for its pharmacological relevance, often serving as a kinase inhibitor or modulator in medicinal chemistry.

Properties

IUPAC Name

3-[[1-(cyclopentanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c20-15-5-8-17-12-19(15)11-13-6-9-18(10-7-13)16(21)14-3-1-2-4-14/h5,8,12-14H,1-4,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFCXJIPFORIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)CN3C=NC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, followed by the introduction of the cyclopentanecarbonyl group. The final step involves the formation of the dihydropyrimidinone ring through a cyclization reaction under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the dihydropyrimidinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.

Scientific Research Applications

3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of dihydropyrimidinone derivatives. Below, we compare its structural and functional attributes with related compounds, focusing on substituent effects and molecular properties.

Substituent Analysis and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one C₁₇H₂₃N₃O₂ 301.39 Cyclopentanecarbonyl-piperidinylmethyl 2.8
2-(Dimethylamino)-5-iodo-3,4-dihydropyrimidin-4-one C₆H₈IN₃O 194.62 Dimethylamino, iodo 1.2
4-(4-Bromophenyl)pentanoic acid C₁₁H₁₃BrO₂ 257.03 Bromophenyl, carboxylic acid 3.1

*LogP values estimated using ChemDraw software.

Key Observations:

Steric and Lipophilic Effects: The cyclopentanecarbonyl-piperidinylmethyl group in the target compound contributes to higher lipophilicity (LogP ~2.8) compared to the smaller 2-(dimethylamino)-5-iodo analog (LogP ~1.2).

Electron-Withdrawing vs. Electron-Donating Groups: The iodine atom in the 5-iodo derivative may act as an electron-withdrawing group, polarizing the dihydropyrimidinone ring, whereas the cyclopentane group in the target compound is electron-neutral, possibly stabilizing π-π interactions in protein binding .

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